Cas no 1423117-27-4 (4-(2-methylbutan-2-yl)phenylmethanamine)

4-(2-methylbutan-2-yl)phenylmethanamine structure
1423117-27-4 structure
Product name:4-(2-methylbutan-2-yl)phenylmethanamine
CAS No:1423117-27-4
MF:C12H19N
Molecular Weight:177.28596329689
CID:5170052
PubChem ID:15115788

4-(2-methylbutan-2-yl)phenylmethanamine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 4-(1,1-dimethylpropyl)-
    • (4-(Tert-pentyl)phenyl)methanamine
    • 4-(2-methylbutan-2-yl)phenylmethanamine
    • インチ: 1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3
    • InChIKey: LFDGDTMOBLZAPS-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC=C(C(C)(C)CC)C=C1

4-(2-methylbutan-2-yl)phenylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-114350-2.5g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-114350-0.25g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
0.25g
$418.0 2023-10-26
Enamine
EN300-114350-0.1g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
0.1g
$293.0 2023-10-26
Enamine
EN300-114350-10g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
10g
$3622.0 2023-10-26
Enamine
EN300-114350-5g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
5g
$2443.0 2023-10-26
Enamine
EN300-114350-0.5g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
0.5g
$656.0 2023-10-26
Enamine
EN300-114350-1.0g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4
1g
$0.0 2023-06-09
Enamine
EN300-114350-10.0g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4
10.0g
$3622.0 2023-02-18
Enamine
EN300-114350-1g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
1g
$842.0 2023-10-26
Enamine
EN300-114350-0.05g
[4-(2-methylbutan-2-yl)phenyl]methanamine
1423117-27-4 95%
0.05g
$197.0 2023-10-26

4-(2-methylbutan-2-yl)phenylmethanamine 関連文献

4-(2-methylbutan-2-yl)phenylmethanamineに関する追加情報

Professional Introduction to 4-(2-methylbutan-2-yl)phenylmethanamine (CAS No. 1423117-27-4)

4-(2-methylbutan-2-yl)phenylmethanamine, chemically designated as CAS No. 1423117-27-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative exhibits a unique structural configuration that positions it as a potential candidate for various biochemical applications, particularly in the development of novel therapeutic agents. The compound's molecular framework, featuring a phenyl ring substituted with a 2-methylbutan-2-yl group and an amine functionality at the methylene position, offers intriguing possibilities for further chemical manipulation and biological evaluation.

The synthesis of 4-(2-methylbutan-2-yl)phenylmethanamine involves multi-step organic transformations that highlight the compound's synthetic accessibility. The process typically begins with the formation of an intermediate aldehyde or ketone, followed by reduction with a suitable reducing agent to yield the desired amine. This synthetic route underscores the compound's versatility and its potential for scale-up production, which is crucial for both academic research and industrial applications.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 4-(2-methylbutan-2-yl)phenylmethanamine. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including enzymes and receptors implicated in human diseases. These studies suggest that the compound may exhibit inhibitory effects on certain therapeutic targets, making it a promising scaffold for drug discovery efforts.

In the realm of medicinal chemistry, the structural motif of 4-(2-methylbutan-2-yl)phenylmethanamine has been explored for its potential to modulate biological pathways associated with inflammation and neurodegeneration. Preliminary in vitro assays have indicated that derivatives of this compound may possess anti-inflammatory properties, which could be harnessed for the treatment of chronic inflammatory disorders. Additionally, its ability to interact with neuroreceptor sites has sparked interest in its potential role in addressing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 4-(2-methylbutan-2-yl)phenylmethanamine is another critical aspect that has been investigated. Studies have focused on its metabolic stability, solubility, and distribution within biological systems. These parameters are essential for determining the compound's bioavailability and therapeutic efficacy. Preliminary data suggest that modifications to the methylbutan-2-yl side chain could enhance its pharmacokinetic properties, potentially leading to improved drug performance in vivo.

From a synthetic chemistry perspective, 4-(2-methylbutan-2-yl)phenylmethanamine serves as an excellent building block for constructing more complex molecules. Its reactivity allows for further functionalization through cross-coupling reactions, hydrogenation, and other organic transformations. This adaptability makes it a valuable intermediate in the synthesis of novel heterocyclic compounds, which are often explored for their pharmacological activities.

The growing interest in 4-(2-methylbutan-2-yl)phenylmethanamine is also reflected in the increasing number of patents and research publications dedicated to its derivatives. Companies and academic institutions are actively investigating its potential applications in drug development, leading to a surge in demand for high-quality synthetic methodologies. This trend underscores the compound's significance as a key intermediate in modern pharmaceutical research.

Future research directions for 4-(2-methylbutan-2-yl)phenylmethanamine may include exploring its role in combinatorial chemistry and high-throughput screening (HTS) libraries. These approaches could accelerate the discovery of new drug candidates by allowing rapid evaluation of large collections of related compounds. Additionally, investigating its interactions with biological targets at a molecular level using advanced spectroscopic techniques may provide deeper insights into its mechanism of action.

The environmental impact of synthesizing 4-(2-methylbutan-2-yl)phenylmethanamine is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with broader industry trends toward environmentally responsible chemical manufacturing.

In conclusion, 4-(2-methylbutan-2-yl)phenylmethanamine (CAS No. 1423117-27-4) represents a fascinating compound with diverse applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, coupled with promising preliminary biological data, make it a compelling subject for further investigation. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in the development of innovative therapeutic agents.

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